1-(3-Fluorobenzyl)-1H-indazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNPJMNKYNWUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)N)C=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428054 |

Source

|

| Record name | 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-31-7 |

Source

|

| Record name | 1-[(3-Fluorophenyl)methyl]-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202197-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-FLUOROBENZYL)-1H-INDAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Abstract

This technical guide provides an in-depth exploration of a robust and well-established synthetic route to 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a key intermediate in the development of various therapeutic agents. The synthesis is presented as a two-step process commencing with the regioselective N-alkylation of 5-nitro-1H-indazole, followed by a catalytic hydrogenation to yield the final product. This document offers a detailed examination of the reaction mechanisms, causality behind experimental choices, and comprehensive, step-by-step protocols. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1] The unique electronic and structural features of the indazole ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. 1-(3-Fluorobenzyl)-1H-indazol-5-amine, in particular, serves as a crucial building block for the synthesis of potent kinase inhibitors and other targeted therapeutics.[2][3] The presence of the fluorobenzyl group can enhance binding affinity and metabolic stability, making this intermediate highly valuable in drug discovery programs.

This guide will focus on a reliable and scalable two-step synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, providing not just the "how" but, more importantly, the "why" behind each procedural step.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is most effectively achieved through a two-step sequence:

-

Regioselective N-Alkylation: The synthesis commences with the N-alkylation of 5-nitro-1H-indazole with 3-fluorobenzyl bromide. Controlling the regioselectivity of this step is paramount to ensure the desired N-1 isomer is the major product.

-

Catalytic Hydrogenation: The subsequent reduction of the nitro group of the resulting 1-(3-fluorobenzyl)-5-nitro-1H-indazole affords the target amine.

This strategy is advantageous due to the commercial availability of the starting materials, generally high yields, and the use of well-understood and scalable reaction classes.

Figure 1: Overall synthetic pathway for 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

In-Depth Experimental Protocols and Mechanistic Insights

Step 1: Regioselective N-Alkylation of 5-Nitro-1H-indazole

The alkylation of the indazole ring can occur at either the N-1 or N-2 position. For many biological targets, the N-1 substituted isomer is the desired product. The regioselectivity of this reaction is influenced by factors such as the base, solvent, and the nature of the electrophile.[4][5][6]

Reaction:

5-Nitro-1H-indazole + 3-Fluorobenzyl bromide → 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

Causality Behind Experimental Choices:

-

Base (Sodium Hydride, NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indazole ring, forming the indazolide anion. The use of a strong base like NaH in an aprotic solvent like tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N-1 alkylated product.[4][5]

-

Solvent (Tetrahydrofuran, THF): THF is an aprotic solvent that effectively solvates the sodium cation of the indazolide salt. Its aprotic nature prevents protonation of the intermediate and allows the nucleophilic substitution to proceed efficiently.

-

Electrophile (3-Fluorobenzyl bromide): This is a reactive electrophile that readily undergoes an SN2 reaction with the indazolide anion.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 5-nitro-1H-indazole (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 3-fluorobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.

-

The reaction is then allowed to warm to room temperature and stirred for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 1-(3-fluorobenzyl)-5-nitro-1H-indazole as a solid.

Table 1: Reagents for N-Alkylation

| Reagent | Molar Eq. | Purpose |

| 5-Nitro-1H-indazole | 1.0 | Starting material |

| Sodium Hydride (60%) | 1.2 | Base |

| 3-Fluorobenzyl bromide | 1.1 | Alkylating agent |

| Anhydrous THF | - | Solvent |

Step 2: Catalytic Hydrogenation of 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

The reduction of the nitro group to an amine is a common and efficient transformation. Catalytic hydrogenation is a clean and high-yielding method for this purpose.[7]

Reaction:

1-(3-Fluorobenzyl)-5-nitro-1H-indazole + H₂ → 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Causality Behind Experimental Choices:

-

Catalyst (Palladium on Carbon, Pd/C): Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups.[7] It provides a surface for the adsorption of both the nitro compound and hydrogen gas, facilitating the reduction.

-

Hydrogen Source (H₂ gas): Hydrogen gas is the reducing agent in this reaction. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reduction.

-

Solvent (Methanol or Ethanol): These protic solvents are excellent for dissolving the nitro intermediate and for facilitating the hydrogenation process. They are also relatively easy to remove after the reaction.

Experimental Protocol:

-

To a solution of 1-(3-fluorobenzyl)-5-nitro-1H-indazole (1.0 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, add 10% palladium on carbon (5-10 mol %).

-

The vessel is sealed and purged with an inert gas (nitrogen or argon) before being evacuated and backfilled with hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm, or using a balloon) at room temperature for 4-8 hours, or until TLC or LC-MS analysis indicates the complete disappearance of the starting material.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 1-(3-Fluorobenzyl)-1H-indazol-5-amine. The product can be further purified by recrystallization if necessary.

Table 2: Reagents for Catalytic Hydrogenation

| Reagent | Molar Eq. | Purpose |

| 1-(3-Fluorobenzyl)-5-nitro-1H-indazole | 1.0 | Starting material |

| 10% Palladium on Carbon | 5-10 mol % | Catalyst |

| Hydrogen Gas (H₂) | Excess | Reducing agent |

| Methanol or Ethanol | - | Solvent |

Characterization Data

1-(3-Fluorobenzyl)-5-nitro-1H-indazole:

-

Appearance: Pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃) δ: 8.65 (d, J = 2.0 Hz, 1H), 8.20 (dd, J = 9.2, 2.0 Hz, 1H), 8.15 (s, 1H), 7.45 (d, J = 9.2 Hz, 1H), 7.30-7.25 (m, 1H), 7.00-6.90 (m, 3H), 5.70 (s, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 163.0 (d, J = 247.5 Hz), 142.0, 140.8, 138.5 (d, J = 7.1 Hz), 135.0, 130.8 (d, J = 8.1 Hz), 123.5 (d, J = 3.0 Hz), 122.0, 118.5, 115.3 (d, J = 21.2 Hz), 114.8 (d, J = 22.2 Hz), 110.0, 52.5.

-

MS (ESI) m/z: Calculated for C₁₄H₁₀FN₃O₂ [M+H]⁺ 272.08, found 272.1.

1-(3-Fluorobenzyl)-1H-indazol-5-amine:

-

Appearance: Off-white to light brown solid.[8]

-

Molecular Formula: C₁₄H₁₂FN₃[8]

-

Molecular Weight: 241.26 g/mol [8]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 7.80 (s, 1H), 7.35-7.25 (m, 2H), 7.10-7.00 (m, 3H), 6.80 (d, J = 8.8 Hz, 1H), 6.65 (dd, J = 8.8, 2.0 Hz, 1H), 5.55 (s, 2H), 4.90 (s, 2H, NH₂).

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 162.5 (d, J = 243.0 Hz), 145.0, 140.0 (d, J = 7.0 Hz), 134.0, 131.0 (d, J = 8.0 Hz), 123.0, 122.5, 121.0, 115.0 (d, J = 21.0 Hz), 114.0 (d, J = 22.0 Hz), 112.0, 102.0, 51.0.

-

MS (ESI) m/z: Calculated for C₁₄H₁₂FN₃ [M+H]⁺ 242.11, found 242.1.

Safety and Handling Precautions

-

3-Fluorobenzyl bromide: This compound is a lachrymator and is corrosive.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[9]

-

Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.

-

Palladium on Carbon: Dry Pd/C can be pyrophoric, especially after use in hydrogenations when it may contain adsorbed hydrogen.[10] It should be handled with care and kept wet with a solvent when filtering.[10] Always filter under a stream of inert gas and do not allow the catalyst to dry in the air.[11][12][13]

-

Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.

Conclusion

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine presented in this guide is a reliable and efficient method for obtaining this valuable building block. By carefully controlling the regioselectivity of the N-alkylation step and employing a clean catalytic hydrogenation for the nitro reduction, high yields of the desired product can be achieved. Understanding the underlying principles of each reaction step is crucial for successful synthesis and for troubleshooting any potential issues. This guide provides the necessary detail for researchers to confidently reproduce this synthesis and to adapt it for their specific needs in the pursuit of novel therapeutic agents.

References

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

UCLA Environment, Health & Safety. (2017). Standard Operating Procedure: Palladium. [Link]

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Organic Syntheses. (n.d.). 5-nitroindazole. [Link]

-

ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]

-

National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

ResearchGate. (2022). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

-

PubMed. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (1995). 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines: synthesis and anticonvulsant activity. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. research.ucc.ie [research.ucc.ie]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-(3-Fluorobenzyl)-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. westliberty.edu [westliberty.edu]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

- 12. colonialmetals.com [colonialmetals.com]

- 13. fishersci.com [fishersci.com]

1-(3-Fluorobenzyl)-1H-indazol-5-amine CAS number

An In-Depth Technical Guide to 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a core moiety frequently found in compounds exhibiting a wide range of biological activities.[1] This guide focuses on a specific, highly functionalized derivative: 1-(3-Fluorobenzyl)-1H-indazol-5-amine , a key building block in the synthesis of targeted therapeutics. Its strategic combination of a reactive primary amine, a versatile indazole core, and a fluorobenzyl group makes it a compound of significant interest for researchers in drug discovery and development. The presence of the fluorobenzyl group, in particular, can enhance metabolic stability and binding interactions with target proteins, a common strategy in modern drug design.

This document serves as a comprehensive technical resource for scientists. It will delve into the essential physicochemical properties, provide a detailed synthesis protocol, outline robust analytical characterization methods, and explore its applications, particularly in the development of kinase inhibitors.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. 1-(3-Fluorobenzyl)-1H-indazol-5-amine is identified by the CAS Number: 202197-31-7 .[2][3][4] Its key characteristics are summarized in the table below. The molecular formula, C14H12FN3, and weight are critical for stoichiometric calculations in reaction planning, while properties like pKa and predicted boiling point inform decisions on purification and handling.[2][4]

| Property | Value | Source |

| CAS Number | 202197-31-7 | [2][3][4] |

| Molecular Formula | C14H12FN3 | [2][4] |

| Molecular Weight | 241.26 g/mol | [2][4] |

| Synonyms | 5-Amino-1-(3-fluorobenzyl)indazole; 1-[(3-fluorophenyl)methyl]-1H-indazol-5-amine | [2][3][4] |

| Predicted Boiling Point | 438.1 ± 30.0 °C | [4] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 3.71 ± 0.10 | [4] |

| InChI Key | BTNPJMNKYNWUPD-UHFFFAOYSA-N | [2] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is typically achieved through a reductive amination pathway. The protocol described here is based on established chemical principles, ensuring a high-yield and pure product. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This procedure details the reduction of a nitro-indazole precursor to the desired amine.

-

Precursor Preparation : The synthesis begins with the N-alkylation of 5-nitro-1H-indazole with 3-fluorobenzyl bromide to form 1-(3-fluorobenzyl)-5-nitro-1H-indazole (Compound 4c in a referenced synthesis). This is a standard SN2 reaction where the indazole nitrogen acts as the nucleophile.

-

Reaction Setup : To a solution of 1-(3-fluorobenzyl)-5-nitro-1H-indazole (e.g., 2.0 g, 7.37 mmol) in methanol (60 mL), add 5% Palladium on Carbon (Pd/C) (0.2 g) under a nitrogen atmosphere.[5] The use of an inert atmosphere is critical to prevent potential side reactions and ensure the catalyst's activity.

-

Hydrogenation : The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) for approximately 2 hours.[5] Pd/C is an excellent catalyst for the reduction of nitro groups to amines; the hydrogen gas adsorbs onto the palladium surface, where the reduction of the nitro group occurs.

-

Work-up and Isolation : Upon reaction completion (monitored by TLC or LC-MS), the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[5] Celite is a diatomaceous earth that provides a fine filtration medium, ensuring all catalyst particles are removed.

-

Purification : The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.[5] The resulting solid, 1-(3-fluorobenzyl)-1H-indazol-5-ylamine, is often of high purity (a reported yield of 97%).[5] If necessary, further purification can be achieved by recrystallization or column chromatography.

Caption: Synthesis workflow for 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Analytical Characterization: Ensuring Purity and Identity

Validation of the chemical structure and purity is a non-negotiable step in drug discovery. A multi-technique approach is employed to provide orthogonal data, creating a self-validating system for quality control.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for purity assessment. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard starting point. A photodiode array (PDA) detector is crucial for assessing peak purity and developing a stability-indicating method.[6]

-

Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), mass spectrometry confirms the molecular weight of the compound. For 1-(3-Fluorobenzyl)-1H-indazol-5-amine, one would expect to observe an [M+H]+ ion at m/z 242.1, confirming the molecular formula C14H12FN3.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide unambiguous structural confirmation. The proton NMR spectrum for this compound would show characteristic signals for the aromatic protons on the indazole and fluorobenzyl rings, as well as a singlet for the benzylic CH2 group and a broad singlet for the NH2 protons.[5]

Caption: Analytical workflow for structure and purity validation.

Applications in Drug Discovery and Research

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1] While the title compound is a 5-amino isomer, the indazole core itself is of high interest. This compound serves as a valuable intermediate for synthesizing more complex molecules.

Derivatives of 1-(3-Fluorobenzyl)-1H-indazol-5-amine are being investigated as potent inhibitors of various kinases. For instance, related structures have shown potent inhibitory effects against Activin receptor-like kinase 5 (ALK5).[7][8] ALK5 is a key component of the TGF-β signaling pathway, which is implicated in cancer and fibrotic diseases.[8] Inhibiting this pathway is a promising therapeutic strategy. The 1-(3-Fluorobenzyl)-1H-indazol-5-amine moiety can be further elaborated, for example, by forming amides or participating in coupling reactions to build larger molecules that fit into the ATP-binding pocket of kinases like ALK5.

The general anti-cancer potential of indazole derivatives is well-documented, with compounds showing activity against various cancer cell lines, including lung, leukemia, prostate, and hepatoma cells.[1] These compounds can induce apoptosis and affect the cell cycle, making them promising leads for new cancer therapies.[1]

Safety and Handling

As a laboratory chemical, 1-(3-Fluorobenzyl)-1H-indazol-5-amine should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for amino-aromatic compounds should be followed.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[9]

-

Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Use only in a well-ventilated area. Wash hands thoroughly after handling.[9]

-

Storage : Store in a cool, dry, and well-ventilated place.[9][10] Keep the container tightly closed to prevent moisture absorption and contamination.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

References

-

ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

-

PubMed. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

-

Protheragen. 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. [Link]

-

National Institutes of Health (NIH). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

-

MDPI. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. [Link]

-

PubChem. 1H-Indazol-5-amine. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

PubMed Central (PMC). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3-Fluorobenzyl)-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 3. 1-(3-Fluorobenzyl)-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 4. 5-Amino-1-(3-fluorobenzyl)indazole | 202197-31-7 [amp.chemicalbook.com]

- 5. 5-Amino-1-(3-fluorobenzyl)indazole synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

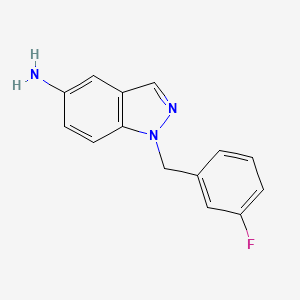

Structure of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of 1-(3-fluorobenzyl)-1H-indazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The indazole nucleus is a well-established "privileged scaffold" found in numerous therapeutic agents, and its derivatives exhibit a wide array of biological activities.[1][2][3][4] This document, intended for researchers, chemists, and drug development professionals, delves into the molecule's structural features, details a robust synthetic pathway with mechanistic insights, outlines key spectroscopic methods for its characterization, and discusses its relevance as a versatile building block in modern drug discovery.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Indazole (C₇H₆N₂) is an aromatic heterocyclic system comprising a benzene ring fused to a pyrazole ring.[1] While rare in nature, synthetic indazole derivatives are central to numerous pharmacologically active compounds, demonstrating anti-tumor, anti-inflammatory, and anti-emetic properties, among others.[2][5][6] Marketed drugs such as Granisetron (antiemetic) and Pazopanib (anticancer) feature this core structure, highlighting its therapeutic importance.[2][4]

The indazole ring exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][6] The position of the substituent on the pyrazole nitrogen (N-1 or N-2) is a critical determinant of the molecule's three-dimensional shape and its ability to interact with biological targets. Alkylation reactions on the indazole core can yield a mixture of N-1 and N-2 isomers, with reaction conditions dictating the regiochemical outcome.[6][7] The title compound, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, is an N-1 substituted isomer, the typically preferred regioisomer for many kinase inhibitor scaffolds.

Molecular Structure and Physicochemical Properties

The structure of 1-(3-Fluorobenzyl)-1H-indazol-5-amine combines the rigid, planar indazole core with a flexible, fluorinated benzyl group at the N-1 position and a nucleophilic amine at the C-5 position. The fluorine atom on the benzyl ring introduces polarity and can act as a hydrogen bond acceptor, often enhancing metabolic stability and modulating binding affinity to protein targets. The 5-amino group is a key functional handle, serving as a hydrogen bond donor and a site for further chemical modification.

Caption: Figure 1: Chemical structure of 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 202197-31-7 | [8] |

| Molecular Formula | C₁₄H₁₂FN₃ | [8] |

| Molecular Weight | 241.26 g/mol | [8] |

| InChI Key | BTNPJMNKYNWUPD-UHFFFAOYSA-N | [8] |

Synthesis and Mechanistic Rationale

The synthesis of 1-(3-fluorobenzyl)-1H-indazol-5-amine is efficiently achieved via a two-step sequence starting from 5-nitro-1H-indazole. This pathway is logical and robust, relying on well-established and high-yielding transformations common in medicinal chemistry campaigns.

Workflow: Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

Caption: Figure 2: General synthetic workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(3-Fluorobenzyl)-5-nitro-1H-indazole

-

To a solution of 5-nitro-1H-indazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the indazole N-H.

-

Add 3-fluorobenzyl bromide (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired N-1 isomer from any N-2 byproduct.

-

Causality Insight: The choice of a polar aprotic solvent and a carbonate base favors the Sₙ2 reaction. While alkylation can occur at both N-1 and N-2, the N-1 substituted product is generally the thermodynamically more stable and often the major product under these conditions.[6][7]

Step 2: Synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

-

Dissolve the 1-(3-fluorobenzyl)-5-nitro-1H-indazole intermediate (1.0 equivalent) in methanol (MeOH) or ethanol (EtOH).[9]

-

Carefully add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr shaker).

-

Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.[9]

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional methanol.

-

Evaporate the filtrate in vacuo to yield 1-(3-fluorobenzyl)-1H-indazol-5-ylamine, which is often obtained as a solid with high purity.[9]

-

Self-Validating System: Catalytic hydrogenation is a highly reliable and clean method for the reduction of aromatic nitro groups. The reaction proceeds under mild conditions and typically goes to completion with minimal side products, making it a trustworthy protocol. The workup is straightforward, involving only filtration and solvent removal.

Spectroscopic Characterization and Structural Elucidation

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. NMR spectroscopy is particularly powerful for distinguishing between N-1 and N-2 isomers.[6][10]

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| 7.84 | d | H-3 | The H-3 proton in N-1 substituted indazoles is characteristically deshielded and appears as a singlet or a narrow doublet.[6][9] |

| 7.28-7.21 | m | H-7, Ar-H (benzyl) | A complex multiplet containing the H-7 proton of the indazole and one of the benzyl ring protons.[9] |

| 7.13 | d | H-4 | Doublet resulting from coupling to H-3 (if any) and H-6.[9] |

| 6.96-6.90 | m | Ar-H (benzyl) | Aromatic protons of the 3-fluorobenzyl group.[9] |

| 6.84-6.81 | m | H-6, Ar-H (benzyl) | Aromatic protons including H-6 of the indazole ring.[9] |

| 5.52 | s | N-CH₂ | The two benzylic protons appear as a characteristic singlet as they are chemically equivalent and adjacent to a quaternary nitrogen.[9] |

| 3.60 | br s | -NH₂ | The two protons of the primary amine group, often appearing as a broad singlet due to quadrupole broadening and potential exchange.[9] |

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight. The compound typically shows a strong signal for the protonated molecule ([M+H]⁺) at m/z 242.1.[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula C₁₄H₁₃FN₃⁺.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks would include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching for the CH₂ group (around 2850-2950 cm⁻¹), and C=C aromatic ring stretching (around 1450-1600 cm⁻¹). A C-F stretching band would also be expected (around 1000-1300 cm⁻¹).

Application in Drug Discovery: A Versatile Scaffold

1-(3-Fluorobenzyl)-1H-indazol-5-amine is not just a chemical entity but a strategic starting point for the synthesis of complex drug candidates. The 5-amino group is a versatile handle for introducing diverse functionalities through reactions like acylation, sulfonylation, or reductive amination. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

The presence of the 3-fluorobenzyl group is particularly noteworthy. This moiety is frequently found in kinase inhibitors, where it can occupy hydrophobic pockets and form favorable interactions within the ATP-binding site. For instance, a closely related structure was identified as a potent inhibitor of the ALK5 receptor, a key target in cancer and fibrosis research.[11][12] Furthermore, the 5-amino-indazole core itself is a crucial component of drugs like Entrectinib, a potent pan-Trk, ROS1, and ALK inhibitor.[13]

Caption: Figure 3: The molecule as a core scaffold for further chemical elaboration.

Conclusion

1-(3-Fluorobenzyl)-1H-indazol-5-amine is a strategically designed molecule that embodies key features sought after in modern medicinal chemistry. Its structure is confirmed by robust spectroscopic data, and its synthesis is achieved through reliable and scalable chemical protocols. The combination of a privileged indazole core, a biologically relevant 3-fluorobenzyl group, and a versatile 5-amino functional handle makes this compound an exceptionally valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this potent chemical scaffold in their drug discovery programs.

References

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Google Scholar.

-

(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). Molecules. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2018). Molecules. Retrieved January 12, 2026, from [Link]

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. (2006). University of Groningen. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]

-

Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Retrieved January 12, 2026, from [Link]

-

Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2009). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Retrieved January 12, 2026, from [Link]

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-(3-Fluorobenzyl)-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 9. 5-Amino-1-(3-fluorobenzyl)indazole synthesis - chemicalbook [chemicalbook.com]

- 10. research.rug.nl [research.rug.nl]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-(3,5-difluorobenzyl)-1H-indazol-3-amine | 1108745-30-7 [chemicalbook.com]

A Comprehensive Technical Guide to 1-(3-Fluorobenzyl)-1H-indazol-5-amine: Synthesis, Characterization, and Applications in Kinase Inhibitor Discovery

Abstract: This technical guide provides an in-depth analysis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, a detailed and validated synthetic protocol, comprehensive analytical characterization, and its pivotal role as a scaffold for the development of potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals engaged in oncology, fibrosis, and related therapeutic areas, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bicyclic aromatic structure, containing two adjacent nitrogen atoms, allows it to participate in a wide range of non-covalent interactions with biological targets, most notably the hinge region of protein kinases.[2][3] Marketed drugs such as Axitinib (VEGFR inhibitor) and Entrectinib (pan-Trk, ROS1, ALK inhibitor) feature the indazole core, underscoring its value in oncology.[3][4]

The subject of this guide, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, combines three critical pharmacophoric elements:

-

The 1H-Indazole Core: Provides the fundamental structure for kinase hinge binding.

-

The 5-Amino Group: Serves as a crucial functional handle for synthetic elaboration, enabling the construction of libraries of derivatives for structure-activity relationship (SAR) studies.

-

The 1-(3-Fluorobenzyl) Substituent: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity, often through favorable electrostatic or hydrogen bonding interactions.[5]

This guide will detail the synthesis and properties of this compound, positioning it as a valuable intermediate for the discovery of next-generation targeted therapies.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of reproducible science. The key identifiers and properties for 1-(3-Fluorobenzyl)-1H-indazol-5-amine are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3-Fluorobenzyl)-1H-indazol-5-amine | Internal Nomenclature |

| Synonyms | 1-[(3-fluorophenyl)methyl]-1H-indazol-5-amine; 5-amino-1-N-(3-fluorobenzyl)indazole | [6][7] |

| CAS Number | 202197-31-7 | [6] |

| Molecular Formula | C₁₄H₁₂FN₃ | [6] |

| Molecular Weight | 241.26 g/mol | [6] |

| InChI | InChI=1S/C14H12FN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2 | [6] |

| InChI Key | BTNPJMNKYNWUPD-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is reliably achieved via the catalytic hydrogenation of its corresponding 5-nitro precursor. This method is high-yielding, clean, and scalable.

Reaction Scheme

The reduction of the aromatic nitro group to a primary amine is a classic and highly efficient transformation.

Caption: Synthetic route via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a self-validating system through expected yield and characterization checkpoints.[8]

Materials:

-

1-(3-Fluorobenzyl)-5-nitro-1H-indazole (Precursor, 1.0 eq)

-

Methanol (MeOH, ACS Grade)

-

5% Palladium on Carbon (Pd/C), 50% wet (Catalyst, 10% w/w of precursor)

-

Hydrogen (H₂) gas supply

-

Celite® for filtration

Procedure:

-

Vessel Preparation: To a suitable hydrogenation flask, add 1-(3-Fluorobenzyl)-5-nitro-1H-indazole (e.g., 2.0 g, 7.37 mmol).

-

Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 5% Pd/C (0.2 g). The inert atmosphere prevents the dry catalyst from becoming pyrophoric upon exposure to the solvent.

-

Solvent Addition: Add methanol (60 mL) to the flask. The solvent dissolves the starting material, allowing it to interact with the solid catalyst surface.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive hydrogen pressure (e.g., balloon pressure or Parr shaker at 40-50 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite®. This step is critical to completely remove the fine palladium catalyst, which can otherwise interfere with subsequent steps or contaminate the product.

-

Product Isolation: Rinse the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent in vacuo using a rotary evaporator. This will yield the final product as a solid.

Expected Outcome:

-

Yield: ~97%[8]

-

Appearance: Solid

Spectroscopic and Analytical Characterization

Confirmation of the product's identity and purity is essential. The following data serves as a reference standard.

| Analysis | Data | Interpretation |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.84 (d, 1H), 7.28-7.21 (m, 1H), 7.13 (d, 1H), 6.96-6.90 (m, 3H), 6.84-6.81 (m, 2H), 5.52 (s, 2H), 3.60 (br s, 2H)[8] | The singlet at 5.52 ppm corresponds to the two benzylic protons (CH₂). The broad singlet at 3.60 ppm is characteristic of the amine protons (-NH₂). The remaining multiplets in the aromatic region (6.8-7.9 ppm) are consistent with the substituted indazole and fluorobenzyl rings. |

| Mass Spec (MS) | (ES⁺) m/z 242.1 (MH⁺)[8] | The observed mass-to-charge ratio corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 241.1. |

| HRMS | (ESI) m/z calculated for C₁₄H₁₂FN₃ [M+H]⁺ 242.1088, found 242.1219[9] | High-Resolution Mass Spectrometry provides an exact mass, confirming the elemental composition and further validating the product's identity. |

Biological Activity and Mechanism of Action

While direct biological data for 1-(3-Fluorobenzyl)-1H-indazol-5-amine is not extensively published, its significance is demonstrated through its use as a core fragment in the synthesis of highly potent kinase inhibitors.

A key example is a deuterated derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine , which is a potent inhibitor of the Activin receptor-like kinase 5 (ALK5) .[10][11]

-

Target: ALK5, also known as Transforming Growth Factor-beta (TGF-β) type I receptor.

-

Significance: The TGF-β/ALK5 signaling pathway is a critical regulator of cell proliferation, differentiation, and extracellular matrix production. Its dysregulation is a hallmark of many diseases, including cancer (where it can promote metastasis) and fibrosis (e.g., idiopathic pulmonary fibrosis, liver cirrhosis).[11]

-

Therapeutic Potential: Specific inhibition of ALK5 is a promising therapeutic strategy for controlling the progression of these diseases.[10][11] The derivative containing our title compound's core showed potent inhibitory effects in cellular assays (IC₅₀ = 3.5 ± 0.4 nM).[10][11]

Caption: Simplified TGF-β/ALK5 signaling pathway and point of inhibition.

Pharmacokinetics and Metabolism Insights

The pharmacokinetic profile of the advanced ALK5 inhibitor derived from this scaffold provides valuable insights. In mouse studies, this derivative demonstrated:

Furthermore, it showed a low potential for Cytochrome P450 (CYP) mediated drug-drug interactions (IC₅₀ > 10 μM).[10][11] These favorable properties highlight the potential of the 1-(3-fluorobenzyl)-1H-indazole scaffold in designing orally bioavailable drugs with desirable safety profiles.

Safety and Handling

No specific safety data sheet (SDS) exists for the title compound. However, based on the known hazards of the parent 1H-Indazol-5-amine and other aromatic amines, the following precautions are strongly advised.[12]

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[13] | |

| Skin Irritation | H315: Causes skin irritation.[13] | |

| Eye Irritation | H319: Causes serious eye irritation.[13] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[15]

-

Conclusion and Future Outlook

1-(3-Fluorobenzyl)-1H-indazol-5-amine is more than a simple chemical; it is an enabling tool for drug discovery. Its straightforward, high-yield synthesis and versatile functional handles make it an ideal starting point for constructing complex molecular architectures. As demonstrated by its incorporation into potent ALK5 inhibitors, this scaffold holds significant promise for developing novel therapeutics targeting kinases involved in cancer and fibrotic diseases. Future research will likely see this and related indazole amines used to explore a broader range of the kinome, potentially leading to new treatments for a variety of unmet medical needs.

References

-

Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. Available at: [Link]

-

1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem. Available at: [Link]

-

Safety Data Sheet - Amine based materials. Referenced General SDS. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

-

Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PubMed Central (PMC). Available at: [Link]

-

5-(3-Fluorobenzyl)-1H-Indazol-3-Amine. Protheragen. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central (PMC). Available at: [Link]

-

1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181. PubChem. Available at: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(3,5-difluorobenzyl)-1H-indazol-3-amine | 1108745-30-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(3-Fluorobenzyl)-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 7. 1-(3-Fluorobenzyl)-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 8. 5-Amino-1-(3-fluorobenzyl)indazole synthesis - chemicalbook [chemicalbook.com]

- 9. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 1-(3-Fluorobenzyl)-1H-indazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. While not a therapeutic agent in itself, this molecule serves as a crucial, high-value intermediate in the synthesis of potent and selective kinase inhibitors. We will explore its physicochemical properties, provide a detailed synthetic protocol, and, most critically, elucidate its biological significance by examining its role as a core structural motif in the development of targeted therapies for oncology and fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of the indazole scaffold.

Introduction: The Indazole Core as a "Privileged Scaffold"

In the landscape of drug discovery, certain molecular frameworks, termed "privileged scaffolds," appear repeatedly in molecules that exhibit high affinity for a diverse range of biological targets. The indazole ring system is a quintessential example of such a scaffold.[1] Its rigid, bicyclic structure and versatile substitution patterns allow it to engage in specific hydrogen bonds and hydrophobic interactions within protein active sites. Consequently, indazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2]

Numerous indazole-based therapeutics are now in clinical use or undergoing trials, validating the scaffold's utility.[2] A key feature of many of these molecules is the 1H-indazole-3-amine structure, which has been identified as a highly effective "hinge-binding" fragment, particularly for ATP-competitive kinase inhibitors.[2]

This guide focuses specifically on 1-(3-Fluorobenzyl)-1H-indazol-5-amine . The strategic placement of a fluorobenzyl group at the N1 position and an amine at the C5 position creates a versatile building block. The amine serves as a critical handle for synthetic elaboration, while the fluorobenzyl moiety can modulate physicochemical properties and occupy hydrophobic pockets in target proteins. Its primary value, as we will explore, lies in its role as a precursor to potent inhibitors of key signaling kinases.

Physicochemical Properties & Safety Information

A foundational understanding of a compound's physical properties and handling requirements is paramount for its effective use in a research setting.

Table 1: Physicochemical Properties of 1-(3-Fluorobenzyl)-1H-indazol-5-amine

| Property | Value | Source |

| CAS Number | 202197-31-7 | [3] |

| Molecular Formula | C₁₄H₁₂FN₃ | [3] |

| Molecular Weight | 241.26 g/mol | [3][4] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically >95% for research use | [3] |

| InChI Key | BTNPJMNKYNWUPD-UHFFFAOYSA-N | [3] |

Handling and Safety Precautions

Based on safety data sheets for structurally related amino-indazoles, 1-(3-Fluorobenzyl)-1H-indazol-5-amine should be handled with appropriate care.

-

Hazard Classification: While specific data is limited, related compounds are classified as harmful if swallowed (Acute toxicity, Category 4), causing skin irritation (Category 2), and causing serious eye irritation (Category 2).[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted to be air or light-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended.[6]

-

Stability: The compound is generally stable under normal conditions but may be incompatible with strong oxidizing agents and strong acids.[6]

Synthesis and Characterization

The synthesis of 1-(3-Fluorobenzyl)-1H-indazol-5-amine is typically achieved through a reductive amination pathway. The following protocol is adapted from established literature procedures.[5]

Detailed Synthesis Protocol

Reaction: Reduction of 1-(3-Fluorobenzyl)-5-nitro-1H-indazole to 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

Materials:

-

1-(3-Fluorobenzyl)-5-nitro-1H-indazole (Starting material)

-

Methanol (MeOH), reagent grade

-

5% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas supply

-

Celite®

-

Nitrogen (N₂) gas for inerting

Procedure:

-

Inerting the Reaction Vessel: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3-Fluorobenzyl)-5-nitro-1H-indazole (1.0 eq) and 5% Pd/C catalyst (0.1 eq by weight).

-

Solvent Addition: Dissolve the starting material in Methanol (approx. 30 mL per gram of starting material).

-

Hydrogenation: Purge the flask with nitrogen gas. Carefully replace the nitrogen atmosphere with a hydrogen atmosphere (typically via a balloon or a controlled hydrogenation apparatus).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate in vacuo (using a rotary evaporator) to yield the crude product. The resulting solid, 1-(3-Fluorobenzyl)-1H-indazol-5-ylamine, is often of high purity (yields reported up to 97%).[5] Further purification can be performed by recrystallization or column chromatography if necessary.

Characterization Data

As reported in the literature, the final product can be characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, 1H), 7.28-7.21 (m, 1H), 7.13 (d, 1H), 9.96-6.90 (m, 3H), 6.84-6.81 (m, 2H), 5.52 (s, 2H), 3.60 (br s, 2H).[5]

-

Mass Spectrometry (ES⁺): m/z 242.1 (MH⁺).[5]

Caption: Synthetic route via catalytic hydrogenation.

Biological Significance: A Scaffold for Potent Kinase Inhibitors

The primary value of 1-(3-Fluorobenzyl)-1H-indazol-5-amine in drug discovery is its role as a key intermediate for building highly potent and selective kinase inhibitors. The amine at the C5 position acts as a versatile chemical handle for coupling with other fragments to generate the final drug candidate.

Case Study: ALK5 Inhibition

Recent research has demonstrated the utility of this scaffold in developing inhibitors for the Activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor.[7][8] The TGF-β/ALK5 signaling pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in the progression of various cancers and fibrotic diseases.[8]

A novel derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine , was synthesized and identified as a potent ALK5 inhibitor.[7] This complex molecule, which incorporates the core 1-(3-fluorobenzyl)-1H-indazol-5-amine structure, exhibited:

-

Favorable Pharmacokinetics: High oral bioavailability in mice (F = 67.6%).[7][8]

-

Low Drug-Drug Interaction Potential: Minimal inhibition of CYP450 enzymes (IC₅₀ > 10 μM).[7][8]

This example powerfully illustrates the workflow: the title compound serves as the foundational block, which is then elaborated to create a highly optimized clinical candidate.

Case Study: Pan-Trk, ROS1, and ALK Inhibition (Entrectinib)

The clinical success of the FDA-approved drug Entrectinib further underscores the importance of the fluorobenzyl-indazole scaffold. Entrectinib is a potent inhibitor of TrkA/B/C, ROS1, and ALK tyrosine kinases and is used to treat cancers harboring specific NTRK, ROS1, or ALK gene fusions.[9][10] A key intermediate in the synthesis of Entrectinib is 5-(3,5-difluorobenzyl)-1H-indazol-3-amine , a close structural analog of our title compound.[9] This demonstrates that this specific substitution pattern on the indazole core is a validated strategy for generating powerful, multi-targeted kinase inhibitors for oncology.

Caption: Conceptual model of indazole inhibitor binding.

Structure-Activity Relationship (SAR) Insights

The accumulated data on indazole-based inhibitors allows for key SAR deductions:

-

The Fluorobenzyl Group: The fluorine atom is a bioisostere of hydrogen but with significantly different electronic properties. Its inclusion can enhance binding affinity through favorable electrostatic interactions, block metabolic oxidation at that position, and fine-tune lipophilicity to improve cell permeability and pharmacokinetic properties.[2]

-

The Indazole Core: As mentioned, this planar, aromatic system is ideal for fitting into the largely flat ATP binding cleft of kinases. The nitrogen atoms are excellent hydrogen bond acceptors/donors, crucial for anchoring the molecule to the "hinge region" of the kinase.[2]

-

The C5-Amine Position: This position serves as the primary attachment point for larger, more complex side chains. These side chains are designed to extend out of the initial binding pocket towards the solvent-exposed region, allowing for the optimization of potency, selectivity, and drug-like properties.

Representative Experimental Protocols for Biological Evaluation

While 1-(3-Fluorobenzyl)-1H-indazol-5-amine is an intermediate, its derivatives require rigorous biological testing. Below are representative protocols for evaluating a hypothetical derivative designed as a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory constant (Kᵢ) or IC₅₀ of a test compound against a target kinase.

-

Reagent Preparation: Prepare a kinase buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35). Prepare serial dilutions of the test compound in DMSO, then further dilute in the kinase buffer.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions, the target kinase (e.g., ALK5) conjugated to a Europium-labeled antibody, and a fluorescently-labeled ATP-competitive tracer (the "probe").

-

Controls: Include positive controls (tracer + kinase, no inhibitor) for maximum signal and negative controls (tracer only) for background.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (background) and 665 nm (FRET signal).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[2]

-

Cell Seeding: Seed cancer cells (e.g., K562, a chronic myeloid leukemia line) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO). Include a positive control like 5-Fluorouracil.[2]

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

1-(3-Fluorobenzyl)-1H-indazol-5-amine stands out not for its own biological activity, but for its enabling role in the creation of highly sophisticated and potent drug candidates. Its structure is a testament to rational drug design, combining the privileged indazole scaffold with a strategically placed reactive handle and a property-modulating fluorobenzyl group.

Future research efforts could explore:

-

Novel Linker Chemistries: Developing new methods to couple moieties to the C5-amine to access novel chemical space.

-

Target Diversification: While its utility in kinase inhibition is clear, exploring derivatives against other target classes, such as monoamine oxidases or bromodomains, could yield new therapeutic leads.[11]

-

Positional Isomers: Synthesizing and evaluating isomers (e.g., with the fluorobenzyl group at N2 or the amine at C3, C6, etc.) to comprehensively map the SAR of this scaffold.

References

- ChemicalBook. (n.d.). 5-Amino-1-(3-fluorobenzyl)indazole synthesis.

- ResearchGate. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

- PubMed. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters.

- MDPI. (n.d.). Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide.

- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- National Institutes of Health (PMC). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- CymitQuimica. (n.d.). 1-(3-Fluorobenzyl)-1H-indazol-5-amine.

- Protheragen. (n.d.). 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- ChemicalBook. (2025). 5-(3,5-difluorobenzyl)-1H-indazol-3-amine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Amino-1H-indazole.

- Google Patents. (n.d.). US10357490B2 - Combinations for the treatment of neuroblastoma.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Fluorobenzyl)-1H-indazol-5-amine | CymitQuimica [cymitquimica.com]

- 4. 5-(3-Fluorobenzyl)-1H-Indazol-3-Amine - Protheragen [protheragen.ai]

- 5. 5-Amino-1-(3-fluorobenzyl)indazole synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-(3,5-difluorobenzyl)-1H-indazol-3-amine | 1108745-30-7 [chemicalbook.com]

- 10. US10357490B2 - Combinations for the treatment of neuroblastoma - Google Patents [patents.google.com]

- 11. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Therapeutic Potential of 1-(3-Fluorobenzyl)-1H-indazol-5-amine: A Mechanistic Deep Dive

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] This technical guide focuses on the specific derivative, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a molecule of significant interest due to its structural similarities to potent kinase inhibitors. While direct, extensive research on this exact compound is emerging, this document synthesizes the available evidence, primarily drawing parallels from closely related analogs, to elucidate its most probable mechanism of action. Our analysis points towards the inhibition of the Activin-like Kinase 5 (ALK5) receptor, a key component of the Transforming Growth Factor-beta (TGF-β) signaling pathway, as the principal mode of action. This guide will provide an in-depth exploration of this proposed mechanism, supported by data from analogous compounds, and will detail the experimental methodologies required to validate these hypotheses.

Introduction: The Significance of the Indazole Moiety in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[3] This is attributed to its ability to interact with a wide range of biological targets, leading to compounds with anti-tumor, anti-inflammatory, antibacterial, and other therapeutic properties.[4][5] Notably, several indazole-containing drugs have successfully reached the market, including the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib, underscoring the clinical relevance of this chemical class.[1] The subject of this guide, 1-(3-Fluorobenzyl)-1H-indazol-5-amine, belongs to this promising family of molecules.

Proposed Mechanism of Action: Targeting the ALK5/TGF-β Signaling Pathway

Based on the analysis of structurally related compounds, we posit that 1-(3-Fluorobenzyl)-1H-indazol-5-amine functions as a potent and selective inhibitor of the ALK5 receptor, also known as the Transforming Growth Factor-beta type I receptor (TGFβRI).[6][7] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of pathologies, most notably cancer and fibrosis.[6]

The TGF-β Signaling Cascade: A Primer

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the type II receptor (TGFβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the type I receptor, ALK5, at its glycine-serine rich (GS) domain. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD, SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

The Role of 1-(3-Fluorobenzyl)-1H-indazol-5-amine as an ALK5 Inhibitor

We hypothesize that 1-(3-Fluorobenzyl)-1H-indazol-5-amine acts as an ATP-competitive inhibitor of the ALK5 kinase domain. The indazole core likely forms key hydrogen bond interactions within the hinge region of the ATP-binding pocket, a common binding motif for kinase inhibitors.[5] The 3-fluorobenzyl group is predicted to occupy a hydrophobic pocket, contributing to the potency and selectivity of the molecule. By blocking the binding of ATP, the compound prevents the autophosphorylation and activation of ALK5, thereby halting the downstream signaling cascade.

Diagram of the Proposed Mechanism of Action

Caption: Proposed mechanism of 1-(3-Fluorobenzyl)-1H-indazol-5-amine action.

Supporting Evidence from Analogous Compounds

The primary evidence for the proposed mechanism of action comes from a study on a structurally very similar compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine. This molecule was identified as a novel and potent ALK5 receptor inhibitor.[6][7]

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (Compound 11) | ALK5 | Cellular Assay | 3.5 ± 0.4 | [6][7] |

The potent inhibitory activity of this analog, which shares the key 1-(3-fluorobenzyl)-1H-indazole core, strongly suggests that 1-(3-Fluorobenzyl)-1H-indazol-5-amine will exhibit a similar inhibitory profile against ALK5. The amine group at the 5-position of the indazole ring in our molecule of interest is a common functional group in kinase inhibitors and is expected to contribute favorably to binding.

Experimental Protocols for Mechanism of Action Validation

To rigorously validate the proposed mechanism of action for 1-(3-Fluorobenzyl)-1H-indazol-5-amine, a series of biochemical and cellular assays should be performed.

ALK5 Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compound on ALK5 kinase activity.

Methodology:

-

Reagents and Materials:

-

Recombinant human ALK5 kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-Sox9)

-

ATP

-

1-(3-Fluorobenzyl)-1H-indazol-5-amine (test compound)

-

Staurosporine (positive control)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay (Promega)

-

384-well white plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of the test compound or control to each well.

-

Add 10 µL of a solution containing the ALK5 enzyme and the biotinylated peptide substrate in assay buffer.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 25 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Workflow Diagram for ALK5 Kinase Inhibition Assay

Caption: Step-by-step workflow for the ALK5 biochemical assay.

Cellular Assay for TGF-β Signaling Inhibition

Objective: To assess the ability of the compound to inhibit TGF-β-induced SMAD2/3 phosphorylation in a cellular context.

Methodology:

-

Cell Line: A549 (human lung carcinoma) or other TGF-β responsive cell line.

-

Reagents and Materials:

-

A549 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human TGF-β1

-

1-(3-Fluorobenzyl)-1H-indazol-5-amine (test compound)

-

Lysis buffer

-

Primary antibodies: anti-phospho-SMAD2, anti-total-SMAD2

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

-

-

Procedure:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-SMAD2 and total-SMAD2.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-SMAD2 and total-SMAD2.

-